N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-yl)methyl)methanesulfonamide N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-yl)methyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13663623
InChI: InChI=1S/C9H16N4O2S/c1-16(14,15)12-7-8-6-11-9-2-3-10-4-5-13(8)9/h6,10,12H,2-5,7H2,1H3
SMILES: CS(=O)(=O)NCC1=CN=C2N1CCNCC2
Molecular Formula: C9H16N4O2S
Molecular Weight: 244.32 g/mol

N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-yl)methyl)methanesulfonamide

CAS No.:

Cat. No.: VC13663623

Molecular Formula: C9H16N4O2S

Molecular Weight: 244.32 g/mol

* For research use only. Not for human or veterinary use.

N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-yl)methyl)methanesulfonamide -

Specification

Molecular Formula C9H16N4O2S
Molecular Weight 244.32 g/mol
IUPAC Name N-(6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-ylmethyl)methanesulfonamide
Standard InChI InChI=1S/C9H16N4O2S/c1-16(14,15)12-7-8-6-11-9-2-3-10-4-5-13(8)9/h6,10,12H,2-5,7H2,1H3
Standard InChI Key XYJNQYXUMVHJMO-UHFFFAOYSA-N
SMILES CS(=O)(=O)NCC1=CN=C2N1CCNCC2
Canonical SMILES CS(=O)(=O)NCC1=CN=C2N1CCNCC2

Introduction

Chemical Identity and Structural Features

Core Architecture

The compound’s scaffold consists of a bicyclic system: a seven-membered 1,4-diazepine ring fused to a five-membered imidazole ring. The diazepine ring is partially saturated (6,7,8,9-tetrahydro), reducing conformational flexibility while maintaining planar stability . The methanesulfonamide group (-SO2_2NHCH3_3) is attached via a methylene bridge to the imidazole’s 3-position, introducing polar and hydrogen-bonding functionalities critical for target interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC9H16N4O2S\text{C}_9\text{H}_{16}\text{N}_4\text{O}_2\text{S}
Molecular Weight244.32 g/mol
SMILESCS(=O)(=O)NCC1=CN=C2N1CCNCC2
InChIKeyXYJNQYXUMVHJMO-UHFFFAOYSA-N
Topological Polar Surface Area95.5 Ų (calculated)

Synthetic Methodologies

Stepwise Construction

Synthesis typically involves two phases:

  • Formation of the Imidazo[1,2-d] diazepine Core: Cyclocondensation of 1,2-diamines with α,β-unsaturated carbonyl derivatives under acidic conditions generates the bicyclic structure .

  • Methanesulfonamide Functionalization: Nucleophilic substitution or reductive amination introduces the sulfonamide group at the 3-methyl position .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)
Core CyclizationHCl/EtOH, 80°C, 12h45–55>90
Sulfonamide CouplingMethanesulfonyl chloride, DCM, 0°C→RT60–70>95

Key challenges include regioselectivity during cyclization and minimizing racemization at chiral centers .

Biological Activities and Mechanisms

Neurotransmitter Receptor Modulation

Preliminary studies suggest affinity for γ-aminobutyric acid (GABAA_A) and serotonin (5-HT3_3) receptors, akin to diazepine derivatives . The sulfonamide group enhances hydrogen bonding with receptor residues, potentially stabilizing ligand-receptor complexes.

Table 3: In Vitro Receptor Binding Data

Receptor SubtypeIC50_{50} (nM)Selectivity Ratio (vs. Benzodiazepine)
GABAA_A (α1β2γ2)120 ± 151:8.5
5-HT3_3340 ± 251:2.1

Pharmacological Profile

ADMET Properties

  • Solubility: 0.8 mg/mL in PBS (pH 7.4) .

  • Plasma Protein Binding: 89% (rat model) .

  • Metabolic Stability: Half-life (t1/2t_{1/2}) = 2.3h in human liver microsomes .

Table 4: Pharmacokinetic Parameters (Rat IV, 5 mg/kg)

ParameterValue
CmaxC_{\text{max}}1.2 μg/mL
AUC024h_{0–24h} 14.3 μg·h/mL
VdV_d2.1 L/kg

Comparative Analysis with Structural Analogs

Diazepine Derivatives

Unlike benzodiazepines (e.g., diazepam), this compound’s fused imidazole ring and sulfonamide group confer:

  • Enhanced Selectivity: Reduced off-target binding to peripheral benzodiazepine receptors .

  • Improved Solubility: LogP = 1.2 vs. diazepam’s 2.8 .

Table 5: Activity Comparison vs. JMV5038 (Imidazodiazepinone)

CompoundA375 GI50_{50} (μM)NIH-3T3 Toxicity (μM)
Target Compound4.7 ± 0.3>100
JMV50381.2 ± 0.1>100

Future Directions and Applications

Therapeutic Optimization

  • Prodrug Development: Esterification of the sulfonamide to enhance blood-brain barrier penetration .

  • Targeted Delivery: Conjugation to nanoparticles for oncology applications .

Mechanistic Studies

  • Cryo-EM Mapping: Elucidate binding modes at GABAA_A subtypes .

  • Kinase Profiling: Screen against 400+ kinases to identify off-target effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator